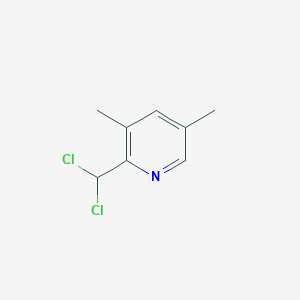
2-Oxo-2-phenylethyl octadec-7-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl octadec-7-ynoate is a chemical compound with the molecular formula C26H38O3. It is an ester derived from 7-octadecynoic acid and 2-oxo-2-phenylethanol. This compound is of interest due to its unique structure, which combines an alkyne group with an ester functionality, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl octadec-7-ynoate typically involves the esterification of 7-octadecynoic acid with 2-oxo-2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl octadec-7-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Selenium dioxide or tert-butyl hydroperoxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other esters.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl octadec-7-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl octadec-7-ynoate involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ester functionality can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets. The compound’s unique structure allows it to modulate different biochemical pathways, making it a versatile molecule in research.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2-phenylethyl acetate: Similar ester functionality but with a shorter carbon chain.
Methyl octadec-9-ynoate: Similar alkyne group but with a different ester component.
Methyl 8-oxo-octadec-9-ynoate: Contains both alkyne and keto functionalities.
Uniqueness
2-Oxo-2-phenylethyl octadec-7-ynoate is unique due to its combination of an alkyne group with a long carbon chain ester. This structure provides it with distinct chemical reactivity and potential applications that are not observed in similar compounds. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
90124-00-8 |
|---|---|
Fórmula molecular |
C26H38O3 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
phenacyl octadec-7-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-10,13-15,19,22-23H2,1H3 |
Clave InChI |
DZIZBVTWRFJDOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC#CCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


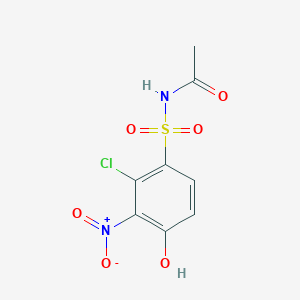
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
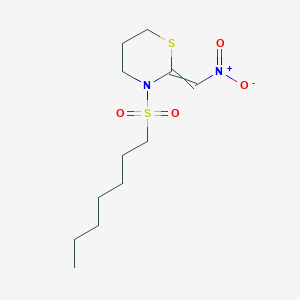
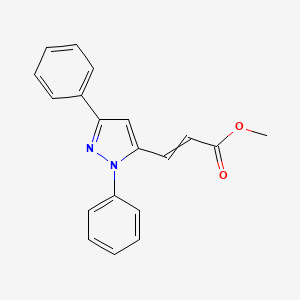

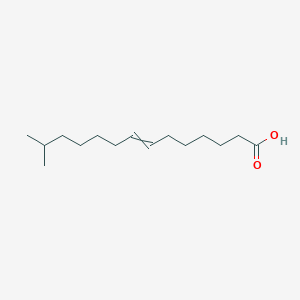
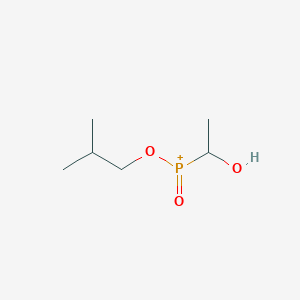
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)

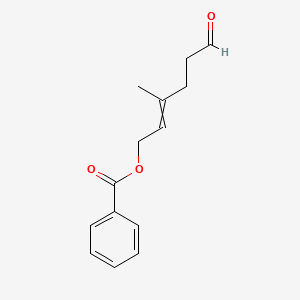

silane](/img/structure/B14387275.png)
